molecular formula C8H9BrO B088804 4-Bromo-2-methylanisole CAS No. 14804-31-0

4-Bromo-2-methylanisole

Cat. No. B088804
CAS RN: 14804-31-0
M. Wt: 201.06 g/mol
InChI Key: UDLRGQOHGYWLCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Bromo-2-methylanisole is synthesized through a continuous homogeneous bromination process in a modular microreaction system. This method is a significant improvement over traditional industrial heterogeneous batch processes. It involves high-selective mono-bromination of 3-methylanisole with Br2 solution in CHCl3, resulting in less than 0.5% bis-brominated byproducts and 99.5% 3-methylanisole conversion, achieved under mild reaction conditions and short residence time (Xie, Wang, Deng, & Luo, 2020).

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic properties of related bromoanisole derivatives, such as 4-bromo-3-nitroanisole, have been extensively studied using techniques like FT-IR and FT-Raman spectroscopy. These studies include analysis of optimized geometrical structure, harmonic vibrational frequencies, and molecular electrostatic potential (Balachandran & Karunakaran, 2013).

Chemical Reactions and Properties

The Suzuki cross-coupling reaction is a notable chemical reaction involving 4-bromo-2-methylaniline derivatives, where various functional moieties are incorporated. This process synthesizes various (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, showcasing the compound's versatility in forming complex structures (Rizwan et al., 2021).

Physical Properties Analysis

The physical properties of related compounds, such as 4-bromo-3-nitroanisole, have been studied, providing insights into the influences of substituent groups like bromine, nitrile, and methyl groups on the benzene geometry and its vibrational properties. These studies are crucial for understanding the physical characteristics of 4-Bromo-2-methylanisole (Balachandran & Karunakaran, 2013).

Chemical Properties Analysis

Research into the chemical properties of 4-Bromo-2-methylanisole analogs, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, reveals significant insights into their stability, intramolecular charge transfer, and nonlinear optical properties. These studies aid in understanding the reactivity and potential applications of 4-Bromo-2-methylanisole (Tamer et al., 2016).

Scientific Research Applications

  • Synthesis of Black Fluorane Dye in Thermal Papers : It's used in the synthesis of black fluorane dye, which is crucial in manufacturing thermal papers. A study developed a continuous, homogeneous bromination technology in a modular microreaction system for synthesizing 4-bromo-3-methylanisole, a closely related compound (Xie, Wang, Deng, & Luo, 2020).

  • Organic Photovoltaic Devices : 4-bromoanisole, a similar compound, is used as a processing additive to control phase separation and purity in organic photovoltaic devices, improving the morphology of polymer-polymer blends (Liu, Huettner, Rong, Sommer, & Friend, 2012).

  • Synthesis of Fine Chemicals : It's involved in the synthesis of fine chemicals like 4-methoxy-2-methyldiphenylamine, a common intermediate in dye and paper chemistry. A study discusses an efficient continuous-flow microwave reactor process for its production (Jin et al., 2020).

  • Sesquiterpene Synthesis : Used in the synthesis of (+/-)-herbertenolide, a sesquiterpene, through a process involving stereospecific formation of vicinal quaternary centers in a crystalline ketone (Ng, Yang, & Garcia‐Garibay, 2004).

  • Catalytic Upgrading of Lignin-Derived Pyrolysis Bio-Oil : A study on the catalytic upgrading of 4-methylanisole, representative of lignin-derived pyrolysis bio-oil, highlights its potential in renewable fuel production (Saidi, Yousefi, Minbashi, & Arab Ameri, 2021).

  • Electrosynthesis in Organic Chemistry : An electrochemical microreactor study investigated the synthesis of 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal, demonstrating its application in organic electrosynthesis (Attour, Rode, Ziogas, Matlosz, & Lapicque, 2008).

properties

IUPAC Name

4-bromo-1-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLRGQOHGYWLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345958
Record name 4-Bromo-2-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylanisole

CAS RN

14804-31-0
Record name 4-Bromo-2-methylanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14804-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 24 g of 2-methylanisole, 35 g of N-bromosuccinimide and 1.24 g of dibenzoyl peroxide in 150 ml of carbon tetrachloride was heated to boiling under reflux for 12 hours. After cooling the solution was filtered and the filtrate is evaporated. The residue was recrystallized from hexane. There were obtained 18.6 g (47%) of 4-bromo-2-methylanisole as a colorless solid; m.p. 66°-68°.
Quantity
24 g
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35 g
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150 mL
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solvent
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1.24 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Under nitrogen, to a stirred suspension of 38.9 g (208 mmol) of 4-bromo-2-methylphenol and 43.1 g (312 mmol) of K2CO3 powder in 300 mL of THF was added 39 mL (624 mmol) of iodomethane. The mixture was heated to reflux overnight, and cooled to ambient temperature. The inorganic salts were removed by filtration, and the organic solvent was removed in vacuo. The residue was dissolved in ethyl acetate, washed with water and brine, and dried over MgSO4. Purification by silica gel plug with ethyl acetate/hexane (5:95) gave 28 g (67%) of 4-bromo-2-methylanisole as a colorless solid: mp 65.0-66.0° C.; NMR (CDCl3) δ 2.18 (s, 3H), 3.80 (s, 3H), 6.67 (d, J=9 Hz, 1H), 7.22-7.28 (m, 2H).
Quantity
38.9 g
Type
reactant
Reaction Step One
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43.1 g
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300 mL
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solvent
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39 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
MS Carpenter, WM Easter - The Journal of Organic Chemistry, 1955 - ACS Publications
… In the first, 4bromo-2-methylanisole was converted by way of the cyano compound to the methyl etherof the corresponding cresotinic acid methyl ester and the latter was treated by the …
Number of citations: 40 pubs.acs.org
MC Carreno, JL Garcia Ruano, G Sanz… - The Journal of …, 1995 - ACS Publications
During thepast few years, we have investigated the use of homochiral sulfinylbenzoquinones1 and naphtho-quinones1 2 in asymmetric Diels—Alder reactions. Most of these …
Number of citations: 263 pubs.acs.org
EA Mawdsley, KD Berlin - Organic Preparations and Procedures …, 1974 - Taylor & Francis
… the cost and toxicity of thallium (111) compounds, our route offers a simple, inexpensive and rapid method of obtaining the three above compounds as well as 4-bromo-2-methylanisole (…
Number of citations: 3 www.tandfonline.com
R Rajagopal, SA Siddiqui, T Daniel, RJ Lahoti… - Journal of Molecular …, 2004 - Elsevier
Regioselective monobromination of aromatic substrates with N-bromosuccinimide has been achieved in excellent isolated yields (84–98%) using phosphotungstic acid supported on …
Number of citations: 19 www.sciencedirect.com
KP Chan, DS Argyropoulos, DM White… - …, 1994 - ACS Publications
… Dimethylphenoxy)-2-methylanisole was prepared by the Ullman ether condensation reaction by adding a 40% solution of 4-bromo-2-methylanisole in DMF to an equimolar quantity of …
Number of citations: 42 pubs.acs.org
MP Aldred, AJ Eastwood, SP Kitney, GJ Richards… - Liquid …, 2005 - Taylor & Francis
… 50–52, (shown in table 8 ), were synthesized in a similar manner using commercially available 4‐bromo‐3‐methylanisole, 4‐bromo‐2,6‐dimethylanisole and 4‐bromo‐2‐methylanisole…
Number of citations: 33 www.tandfonline.com
JR Vyvyan, C Loitz, RE Looper… - The Journal of …, 2004 - ACS Publications
… The arylzinc reagent required for the synthesis of 29 was prepared from 4-bromo-2-methylanisole (30) (Scheme 3). Bromide 30 was converted to the aryllithium species followed by …
Number of citations: 57 pubs.acs.org
HE Ungnade, L Rubin - The Journal of Organic Chemistry, 1951 - ACS Publications
The pure material boiled at 124-125 (25 mm.), fp 65.8 (from the cooling curve). Methylhydroxydiphenyl ethers. A few of theabove methoxydiphenyl ethers were de-methylated with …
Number of citations: 11 pubs.acs.org
JR Vyvyan, RE Looper - Tetrahedron Letters, 2000 - Elsevier
… Bromination of 6 provided 4-bromo-2-methylanisole (7) 10 in excellent yield. The aryl lithium species prepared from 7 was reacted with triisopropylborate followed by oxidation of the …
Number of citations: 69 www.sciencedirect.com
HJ Knölker, KR Reddy - Chemical reviews, 2002 - ACS Publications
Carbazole 1 was isolated first from coal tar in 1872 by Graebe and Glazer (Figure 1). 1 In 1965, Chakraborty et al. described the isolation and antibiotic properties of murrayanine from …
Number of citations: 502 pubs.acs.org

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